Incyclinide

Übersicht

Beschreibung

Diese Verbindung ist vor allem für ihre entzündungshemmenden und anti-Metalloproteinase-Aktivitäten bekannt, was sie zu einem interessanten Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von COL-3 beinhaltet die chemische Modifikation von Tetracyclin. Der Prozess umfasst typischerweise die Entfernung der Dimethylaminogruppe vom Tetracyclin-Molekül, was zur Bildung von 4-Dedimethylaminosancyclin führt. Diese Modifikation wird durch eine Reihe von chemischen Reaktionen erreicht, darunter Oxidations- und Reduktionsschritte, unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von COL-3 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung der Hochleistungsflüssigkeitschromatographie zur Reinigung der Verbindung. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wirkmechanismus

Incyclinide, also known as Metastat, is a chemically modified tetracycline antibiotic . Despite its origins, it lacks antibiotic properties . Instead, it has been investigated for the treatment of various conditions, including rosacea, tumors, allergic and inflammatory diseases .

Target of Action

The primary target of this compound is matrix metalloproteinases (MMPs) . MMPs are enzymes that play a crucial role in tissue remodeling and cellular behavior, including cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .

Mode of Action

This compound inhibits MMPs . By doing so, it can regulate the activities of these enzymes and prevent them from contributing to pathological processes such as inflammation and tumor growth .

Biochemical Pathways

It is known that mmps are involved in various biochemical pathways, including those related to inflammation and tumor growth . Therefore, by inhibiting MMPs, this compound could potentially affect these pathways .

Result of Action

This compound’s inhibition of MMPs can lead to a variety of molecular and cellular effects. For example, it has been shown to suppress prostate cancer, colon adenocarcinoma, and melanoma invasiveness in cell culture . In animal studies, centrally infused this compound was found to attenuate microglial mediated neuroinflammation in the paraventricular nucleus of the hypothalamus and sympathetic activation in angiotensin II-induced hypertension .

Biochemische Analyse

Biochemical Properties

Incyclinide interacts with matrix metalloproteinases, a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes . Unlike traditional tetracyclines, this compound lacks antibiotic properties .

Cellular Effects

This compound has been shown to attenuate microglial mediated neuroinflammation in the paraventricular nucleus of the hypothalamus and sympathetic activation in angiotensin II-induced hypertension . This was also associated with unique changes in gut microbial communities and profound attenuation of gut pathology in animal models of hypertension .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of matrix metalloproteinases . These enzymes play a crucial role in many cellular processes, including cell proliferation, migration (adhesion/dispersion), differentiation, angiogenesis, apoptosis, and host defense .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of COL-3 involves the chemical modification of tetracycline. The process typically includes the removal of the dimethylamino group from the tetracycline molecule, resulting in the formation of 4-dedimethylaminosancycline. This modification is achieved through a series of chemical reactions, including oxidation and reduction steps, under controlled conditions .

Industrial Production Methods

Industrial production of COL-3 follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency liquid chromatography for the purification of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

COL-3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: COL-3 kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am COL-3-Molekül verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in die COL-3-Struktur einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von COL-3 mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

COL-3 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung chemischer Modifikationen und Reaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Entzündungen und oxidativem Stress.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung entzündlicher Erkrankungen und Krebs.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und chemischer Produkte eingesetzt

Wirkmechanismus

COL-3 entfaltet seine Wirkungen hauptsächlich durch die Hemmung von Metalloproteinasen und die Reduktion von oxidativem Stress. Es zielt auf verschiedene molekulare Pfade ab, einschließlich der Hemmung der NADPH-Oxidase, die die Produktion reaktiver Sauerstoffspezies reduziert. Dieser Mechanismus trägt dazu bei, Entzündungen zu reduzieren und Zellschäden zu verhindern .

Wissenschaftliche Forschungsanwendungen

COL-3 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying chemical modifications and reactions.

Biology: Investigated for its effects on cellular processes, including inflammation and oxidative stress.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.

Industry: Utilized in the development of new pharmaceuticals and chemical products

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Doxycyclin: Eine Stammverbindung von COL-3, bekannt für ihre antibakterielle Wirkung.

Minocyclin: Ein weiteres Tetracyclin-Derivat mit entzündungshemmender Wirkung.

Tigecyclin: Ein Tetracyclin-Antibiotikum mit breitem Wirkungsspektrum.

Einzigartigkeit von COL-3

COL-3 ist einzigartig aufgrund seiner fehlenden antibakteriellen Wirkung, die es ermöglicht, in nicht-antibiotischen Anwendungen eingesetzt zu werden. Seine starke anti-Metalloproteinase- und entzündungshemmende Wirkung macht es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen .

Eigenschaften

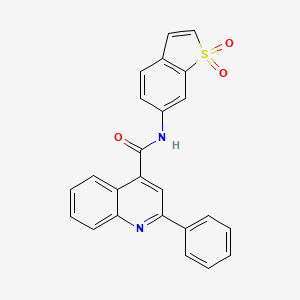

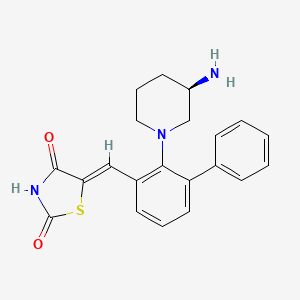

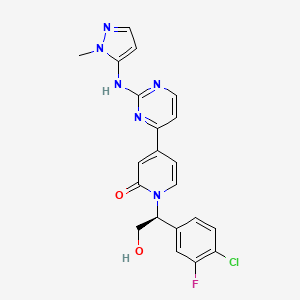

IUPAC Name |

(4aS,5aR,12aR)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO7/c20-18(26)14-11(22)6-9-5-8-4-7-2-1-3-10(21)12(7)15(23)13(8)16(24)19(9,27)17(14)25/h1-3,8-9,21,23,25,27H,4-6H2,(H2,20,26)/t8-,9-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRQRXRBIHVLGI-OWXODZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3=C(C(=CC=C3)O)C(=C2C(=O)C4(C1CC(=O)C(=C4O)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC3=C(C(=CC=C3)O)C(=C2C(=O)[C@]4([C@@H]1CC(=O)C(=C4O)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801032905 | |

| Record name | Incyclinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15866-90-7 | |

| Record name | Incyclinide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015866907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Incyclinide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11647 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Incyclinide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INCYCLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21G64WZQ4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Metastat?

A1: Metastat is a matrix metalloproteinase (MMP) inhibitor. [] MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix, which is important for tumor invasion and metastasis. [] By inhibiting MMPs, Metastat aims to impede the spread of cancer cells. []

Q2: How does ionizing radiation interact with Metastat in affecting tumor growth?

A2: Research suggests that ionizing radiation can stimulate tumor cell survival pathways and promote angiogenesis, potentially enhancing tumor growth. [] Metastat, when administered concurrently with radiation, was found to inhibit these radiation-induced effects, leading to a synergistic tumor growth reduction. []

Q3: What is the role of Vascular Endothelial Growth Factor (VEGF) in the interaction between Metastat and ionizing radiation?

A3: Studies show that ionizing radiation can induce the secretion of VEGF by tumor cells, which further contributes to angiogenesis and tumor progression. [] Metastat has been observed to inhibit this radiation-induced VEGF secretion, further contributing to its anti-tumor effects. []

Q4: What is the molecular structure of Metastat (Incyclinide)?

A4: Unfortunately, the provided research abstracts do not contain specific information about the molecular formula, weight, or spectroscopic data of Metastat (this compound). Further research in chemical databases or scientific literature is recommended for this information.

Q5: Are there any studies on the material compatibility and stability of Metastat under various conditions?

A5: The provided abstracts do not offer specific details on the material compatibility and stability of Metastat. This information would be crucial for understanding its behavior and potential applications in different environments. Further investigation into dedicated material science studies or the manufacturer's documentation might provide more insights.

Q6: How do structural modifications of Metastat affect its activity, potency, and selectivity?

A6: The provided abstracts do not delve into specific structure-activity relationship (SAR) studies for Metastat. Investigating the impact of structural modifications on its activity, potency, and selectivity would require accessing full research articles or conducting further experimental investigations.

Q7: What is known about the pharmacokinetics and pharmacodynamics of Metastat?

A7: The provided abstracts do not provide detailed information regarding the absorption, distribution, metabolism, excretion (ADME), and in vivo activity of Metastat. Consulting relevant pharmacology research or the drug's prescribing information would be necessary for this data.

Q8: Are there any in vitro or in vivo studies demonstrating the efficacy of Metastat in specific cancer models?

A8: While the provided research highlights Metastat's ability to inhibit MMPs and impact tumor growth, [] specific details about in vitro cell-based assays or in vivo animal model studies are not provided in the abstracts. Accessing full research articles would be necessary for a comprehensive understanding of its efficacy in various cancer models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

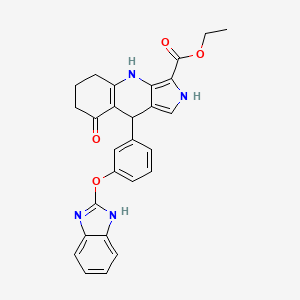

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)

![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)